molecular formula C20H23FN4O2S B2778691 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 897464-12-9

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide

Cat. No. B2778691
M. Wt: 402.49
InChI Key: MWRVRSWKFOFTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide, also known as FIT, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to a class of compounds known as imidazo[2,1-b]thiazoles, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

Cancer Research

Compounds bearing the imidazo[2,1-b]thiazole scaffold, similar to the structure of interest, have been investigated for their cytotoxic activity against human cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazole have been synthesized and tested for their cytotoxicity, showing potential as inhibitors against MDA-MB-231 (breast cancer) cell lines compared with sorafenib, indicating their potential as cancer therapeutics (Ding et al., 2012). Further, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds synthesized from their precursors have shown significant cytotoxic activities against different cancer cell lines, suggesting the importance of the imidazo[2,1-b]thiazole moiety in anticancer activity (Abu-Melha, 2021).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds related to the chemical structure . For example, fluorinated benzothiazolo imidazole compounds have been synthesized and shown promising antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Sathe et al., 2011). This indicates the utility of these compounds in developing new antimicrobial agents.

Chemical Synthesis and Structural Analysis

The chemical synthesis of related compounds provides insights into their structural and functional relationships. For instance, the synthesis of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole and its morpholinomethyl derivative has been described, with structural analyses revealing their molecular compositions and potential interactions (Banu et al., 2013). Such studies are crucial for understanding the pharmacological potential and for the development of new drugs.

properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S/c21-16-4-2-15(3-5-16)18-13-25-17(14-28-20(25)23-18)12-19(26)22-6-1-7-24-8-10-27-11-9-24/h2-5,13-14H,1,6-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRVRSWKFOFTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide

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